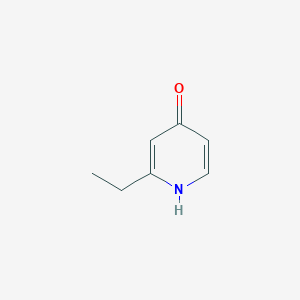

2-Ethylpyridin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1159817-56-7 |

|---|---|

Molecular Formula |

C7H9NO |

Molecular Weight |

123.15 g/mol |

IUPAC Name |

2-ethyl-1H-pyridin-4-one |

InChI |

InChI=1S/C7H9NO/c1-2-6-5-7(9)3-4-8-6/h3-5H,2H2,1H3,(H,8,9) |

InChI Key |

IHNUWRCEHYCSOR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C=CN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethylpyridin 4 Ol and Its Analogues

Classical and Contemporary Organic Synthesis Pathways

The construction of the pyridin-4-ol scaffold can be achieved through several established and modern synthetic routes. These methods often involve the formation of the pyridine (B92270) ring from acyclic precursors or the modification of a pre-existing pyridine ring.

Ring-Closing Strategies and Heterocycle Formation

Ring-closing reactions are a cornerstone for the synthesis of heterocyclic compounds, including pyridin-4-ols. These strategies typically involve the cyclization of a linear precursor containing the necessary atoms to form the pyridine ring.

One notable approach involves the reaction of 1,3-dicarbonyl compounds with an ammonia (B1221849) source. google.comgoogle.com For instance, reacting 1,3-diketones with ammonia, followed by N-acylation of the resulting α,β-unsaturated β-aminoketones and subsequent intramolecular aldol (B89426) condensation, can yield substituted 4-hydroxypyridines. google.comgoogle.com This multi-step process provides a pathway to various substituted pyridinol derivatives.

Ring-closing metathesis (RCM) has also emerged as a powerful tool for the synthesis of cyclic compounds. organic-chemistry.org While not directly applied to 2-ethylpyridin-4-ol in the provided context, RCM is a key step in constructing various heterocyclic ring systems, such as dihydropyrano[2,3-c]pyrazoles, and demonstrates the potential for creating fused ring systems involving a pyridine or pyranone core. organic-chemistry.orgktu.edu The reaction typically employs ruthenium-based catalysts, like Grubbs' catalysts, to facilitate the formation of cyclic alkenes from diene precursors. organic-chemistry.orgktu.edu

Functional Group Interconversions on Pyridine Frameworks

Functional group interconversions (FGI) on a pre-existing pyridine ring provide an alternative and versatile approach to this compound and its analogues. This strategy allows for the late-stage introduction of desired functional groups.

A common precursor for such transformations is a pyridine derivative with a leaving group at the 4-position, which can be displaced by a hydroxyl group or its equivalent. For example, a chloro- or bromo-substituted pyridine can undergo nucleophilic substitution with a hydroxide (B78521) source to yield the corresponding pyridin-4-ol. vanderbilt.eduub.edu

The conversion of other functional groups, such as an amino group, to a hydroxyl group can also be achieved through diazotization followed by hydrolysis. Furthermore, the ethyl group at the 2-position can be introduced through various methods. For instance, the reaction of 2-picoline (2-methylpyridine) with formaldehyde (B43269) can yield 2-pyridineethanol, which can be further modified. archive.org The reactivity of alkyl groups on the pyridine ring can be influenced by other substituents present on the ring. archive.org

A key transformation in many synthetic routes is the conversion of the 4-hydroxy group into a more versatile functional group for further derivatization. For example, 4-hydroxypyridines can be converted into the corresponding pyrid-4-yl nonaflates. researchgate.netacs.org These nonaflates are excellent electrophiles for palladium-catalyzed coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position. researchgate.netacs.org

Multi-Component Reactions for Pyridinol Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering significant advantages in terms of atom economy and step efficiency. nih.govtcichemicals.comacsgcipr.org

A notable three-component reaction for the synthesis of highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. acs.orgresearchgate.netchim.it This method provides a flexible route to a wide range of functionalized 4-hydroxypyridines. researchgate.netchim.it The reaction proceeds through the formation of a β-methoxy-β-ketoenamide intermediate, which then undergoes cyclocondensation to yield the 4-hydroxypyridine (B47283). researchgate.netresearchgate.net This approach has been shown to be compatible with a variety of nitriles and carboxylic acids, including those with chiral side chains. researchgate.net

The Hantzsch dihydropyridine (B1217469) synthesis is another classic MCR that produces dihydropyridine derivatives from the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. tcichemicals.commdpi.com While this method primarily yields dihydropyridines, subsequent oxidation can lead to the corresponding pyridine derivatives.

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective methods for the formation and derivatization of complex molecules. Both metal-catalyzed and organocatalytic approaches have been successfully employed in the synthesis of pyridinols.

Metal-Catalyzed Coupling Reactions for Pyridine Derivatization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of the pyridine ring. princeton.edu Palladium-catalyzed reactions, in particular, have been extensively used.

As mentioned earlier, pyrid-4-yl nonaflates, derived from 4-hydroxypyridines, are excellent substrates for palladium-catalyzed coupling reactions such as the Suzuki, Stille, and Sonogashira reactions. researchgate.netacs.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the 4-position of the pyridine ring, providing access to a diverse range of analogues.

Furthermore, direct C-H functionalization of the pyridine ring has emerged as a highly attractive strategy. rsc.org For instance, the palladium-catalyzed arylation of pyridine N-oxides at the C2-position can be achieved using arylboronic esters. beilstein-journals.org The ethyl group at the 2-position of 2-ethylpyridine (B127773) can also undergo C-H activation. For example, the addition of the benzylic C-H bond of 2-ethylpyridine to styrene (B11656) can be catalyzed by potassium bis(trimethylsilyl)amide (KHMDS). rsc.org The regioselectivity of these C-H functionalization reactions can often be controlled by the choice of catalyst and reaction conditions. rsc.org

The following table summarizes some examples of metal-catalyzed reactions for pyridine derivatization.

| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |

| Suzuki Coupling | Pd Catalyst | Pyrid-4-yl nonaflate, Arylboronic acid | 4-Arylpyridine | acs.org |

| C-H Arylation | Cu Catalyst | Pyridine N-oxide, Arylboronic ester | 2-Arylpyridine | beilstein-journals.org |

| C-H Alkylation | KHMDS | 2-Ethylpyridine, Styrene | 2-(1-Phenylpropyl)pyridine | rsc.org |

Organocatalysis in Pyridinol Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in organic synthesis, offering a complementary approach to metal catalysis. rsc.org

L-proline has been shown to be an efficient organocatalyst for the synthesis of pyridine derivatives. derpharmachemica.com It can catalyze the cyclo-condensation of 1,3-dicarbonyl compounds and substituted acetamides to afford pyridine derivatives in good yields. derpharmachemica.com The proposed mechanism involves the formation of an imine between L-proline and the dicarbonyl compound, followed by cyclization with the acetamide. derpharmachemica.com

Chiral amine catalysts have been used in asymmetric [3+3] cycloaddition reactions to synthesize chiral pyranonaphthoquinones, demonstrating the potential of organocatalysis in constructing complex heterocyclic systems with high enantioselectivity. rsc.org Pyrrolidine-based organocatalysts, often derived from proline, are widely used in various asymmetric transformations, including aldol and Mannich reactions, which can be steps in the synthesis of functionalized heterocyclic compounds. unibo.it

The table below provides an example of an organocatalytic reaction for pyridine synthesis.

| Catalyst | Reactants | Product | Reference |

| L-Proline | 1,3-Dicarbonyl compound, Substituted acetamide | Substituted pyridine derivative | derpharmachemica.com |

Biocatalytic Transformations and Oxyfunctionalization of Pyridine Derivatives

The use of biological systems, such as enzymes and whole cells, presents an attractive alternative to traditional chemical synthesis for producing hydroxylated pyridines. researchgate.net These biocatalytic methods are often more efficient and selective, addressing the limitations of conventional approaches. researchgate.net

The direct hydroxylation of alkylpyridines using isolated enzymes is a promising route for the synthesis of valuable pyridinol intermediates. Enzymes, particularly monooxygenases, can catalyze the insertion of an oxygen atom into a C-H bond with high regio- and stereoselectivity. nih.govbiorxiv.org

In-situ generation of hydrogen peroxide, a necessary cosubstrate for peroxygenases, can improve conversion rates. When using an in-situ system, the hydroxylation of 2-ethylpyridine saw an increased conversion to the (R)-benzyl alcohol and the corresponding ketone. nih.gov

| Substrate | Biocatalyst | Product(s) | Conversion/Yield | Ref |

| 2-Ethylpyridine | rAaeUPO-PaDa-I-H | (R)-1-(Pyridin-2-yl)ethanol, 2-Ethylpyridine N-oxide | 3% conversion (initial screen); 19% isolated yield (alcohol), 16% isolated yield (N-oxide) | nih.gov |

| 3-Ethylpyridine | rAaeUPO-PaDa-I-H | (R)-1-(Pyridin-3-yl)ethanol, 1-(Pyridin-3-yl)ethan-1-one | 98% conversion | nih.gov |

| 2-n-Propylpyridine | rAaeUPO-PaDa-I-H | 1-(Pyridin-2-yl)propan-1-ol, 1-(Pyridin-2-yl)propan-2-ol, 2-n-Propylpyridine N-oxide | 32% yield (propan-1-ol), 14% yield (propan-2-ol), 51% yield (N-oxide) | nih.gov |

Table 1: Examples of Enzymatic Hydroxylation of Alkylpyridines.

Another relevant enzymatic system is the 4-hydroxypyridine-3-hydroxylase found in Agrobacterium sp., which hydroxylates 4-hydroxypyridine to pyridine-3,4-diol (B75182). This enzyme is a mixed-function mono-oxygenase requiring O2 and a cofactor like NADH or NADPH. nih.gov While this specific enzyme acts on an already hydroxylated pyridine, it exemplifies the principle of microbial enzymes in regioselectively hydroxylating the pyridine ring. nih.gov

Whole-cell biocatalysis offers a practical approach for the oxyfunctionalization of pyridine derivatives, as it avoids the need for enzyme purification and can handle cofactor regeneration internally. scispace.com Microorganisms that can degrade N-heterocyclic compounds are valuable sources for such biocatalytic processes. researchgate.net

A notable example is the use of Burkholderia sp. MAK1, a bacterium isolated from soil, which is capable of utilizing pyridin-2-ol as its sole carbon and energy source. researchgate.net Whole cells of this strain have demonstrated the ability to convert various pyridine derivatives into their hydroxylated counterparts. researchgate.netresearchgate.net Specifically, Burkholderia sp. MAK1 can transform different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. researchgate.net The system has also been shown to convert several methylpyridines into their corresponding N-oxides. researchgate.net This regioselective oxyfunctionalization is a promising method for preparing various pyridin-5-ols. researchgate.net

The application of whole-cell biocatalysts is particularly advantageous for producing aminopyridinols, for which chemical synthesis methods can be inefficient. researchgate.net The degradation of N-heterocyclic compounds through these biological pathways has gained significant attention in biotechnology as a starting point for synthesizing fine chemicals and pharmaceutical intermediates. researchgate.net

| Biocatalyst | Substrate Type | Product Type | Key Finding | Ref |

| Burkholderia sp. MAK1 | Pyridin-2-amines | 5-Hydroxy derivatives | Confirmed ability to convert various pyridin-2-amines. | researchgate.net |

| Burkholderia sp. MAK1 | Pyridin-2-ones | 5-Hydroxy derivatives | Good conversion ability demonstrated. | researchgate.net |

| Burkholderia sp. MAK1 | Methylpyridines | N-oxides | Several methylpyridines were successfully converted. | researchgate.net |

Table 2: Regioselective Functionalization with Whole-Cell Biocatalyst Burkholderia sp. MAK1.

Enzymatic Hydroxylation of Alkylpyridines

Advanced Synthetic Strategies and Process Intensification

To move from laboratory-scale synthesis to industrial production, advanced strategies focusing on efficiency, safety, and sustainability are crucial. Flow chemistry and atom-economical synthetic designs are at the forefront of this process intensification.

Flow chemistry, or continuous flow chemistry, involves performing chemical reactions in a continuously flowing stream within a tube or pipe reactor. amt.uksyrris.com This methodology offers significant advantages over traditional batch processing, including superior control over reaction parameters like temperature and mixing, enhanced safety, improved reproducibility, and easier scalability. amt.ukmdpi.com

The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling precise temperature control and the safe handling of highly exothermic reactions. syrris.commdpi.com This level of control often leads to higher yields, purities, and selectivity. amt.uk Furthermore, flow chemistry allows for the use of hazardous reagents or unstable intermediates with greater safety, as only small volumes are reacting at any given moment. mdpi.com

The development of continuous-flow protocols is increasingly common in the pharmaceutical industry for the synthesis of building blocks like pyridinols. researchgate.netacs.org By telescoping multiple reaction steps into a single, streamlined process, multistep continuous flow synthesis can significantly reduce manual labor and production time. acs.org The integration of biocatalysis with flow systems, known as flow biocatalysis, combines the benefits of both approaches, using immobilized enzymes to create highly efficient and sustainable manufacturing processes. acs.org

| Advantage | Description | Ref |

| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents and exotherms. | amt.ukmdpi.com |

| Precise Control | Superior management of temperature, pressure, and residence time leads to better selectivity and yield. | amt.ukmdpi.com |

| Scalability | Transition from lab to production scale is simplified by running the system for longer or using larger reactors. | syrris.com |

| Process Intensification | Multistep reactions can be combined ("telescoped") into a single continuous process. | acs.org |

| Automation | Allows for continuous, automated production with minimal manual intervention. | amt.uk |

Table 3: Key Advantages of Flow Chemistry in Chemical Synthesis.

Atom economy is a core principle of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. acs.org The goal is to design synthetic methods that maximize this incorporation, thereby minimizing waste. acs.orgjocpr.com A high atom economy is a hallmark of a sustainable and environmentally friendly process. jocpr.com

Traditional synthesis routes often generate significant waste, with environmental factors (E-factors)—the ratio of the mass of waste to the mass of product—being very high in the fine chemical and pharmaceutical industries. chemistryjournals.netchembam.com By contrast, atom-economical reactions, such as addition and rearrangement reactions, incorporate all or most reactant atoms into the product. numberanalytics.com

Developing sustainable routes for pyridinol synthesis involves selecting reactions with high atom economy and reducing the use of hazardous substances and auxiliary materials like solvents. acs.orgchemistryjournals.net Catalytic reactions are instrumental in enhancing atom economy as they allow reactions to proceed under milder conditions with greater selectivity and reduced waste. numberanalytics.com The adoption of green chemistry principles is not only beneficial for the environment but can also lead to economic advantages through reduced raw material consumption and waste disposal costs. chemistryjournals.net

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylpyridin 4 Ol

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding framework of a molecule. nih.govedinst.com These methods are complementary; IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects scattering from vibrations that alter the polarizability of the molecule. nih.govedinst.com For molecules with a center of symmetry, some vibrations may be active in only one of the two techniques, a principle known as the rule of mutual exclusion. nih.gov

The vibrational spectrum of 2-Ethylpyridin-4-OL is characterized by distinct bands corresponding to the stretching and bending modes of its constituent functional groups. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to assign these experimental bands to specific molecular motions. nih.govresearchgate.net

Key vibrational modes for this compound include:

O-H and N-H Vibrations: The presence of the hydroxyl (-OH) group gives rise to a characteristic stretching vibration, typically observed in the region of 3400-3600 cm⁻¹. researchgate.net Due to tautomerism with its pyridone form, N-H stretching vibrations may also be present, usually in the 3300-3500 cm⁻¹ range. researchgate.net

C-H Vibrations: Aromatic C-H stretching modes from the pyridine (B92270) ring typically appear in the 3000-3100 cm⁻¹ region. researchgate.net The aliphatic C-H stretching vibrations of the ethyl group (CH₃ and CH₂) are found at slightly lower wavenumbers, generally between 2850 and 3000 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching vibrations are typically observed in the 1400-1650 cm⁻¹ range. Ring breathing and other deformation modes occur at lower frequencies.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is typically found in the 1200-1300 cm⁻¹ region.

A representative, generalized data table for characteristic vibrational modes is provided below. Actual experimental values can vary based on the sample phase (solid/liquid) and solvent.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |

| O-H Stretch | 3400 - 3600 | IR |

| N-H Stretch (pyridone tautomer) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-O Stretch | 1200 - 1300 | IR |

A more precise assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis. nih.govresearchgate.net PED is a computational method, often performed alongside DFT calculations, that quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. nih.govresearchgate.net This allows for an unambiguous assignment of complex vibrational bands that arise from the coupling of multiple motions, which is common in the fingerprint region of the spectrum (below 1500 cm⁻¹). For instance, a single observed band might be described by PED as a mix of C-C stretching and C-H bending, providing a much more detailed picture than a simple group frequency assignment. Detailed interpretation of the vibrational spectra of related compounds, such as 2-ethylpyridine-4-carbothioamide, has been successfully performed using PED analysis based on DFT calculations. nih.govresearchgate.net

Interpretation of Characteristic Vibrational Modes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. emerypharma.com

¹H (proton) and ¹³C NMR spectra provide distinct signals for each chemically non-equivalent nucleus in this compound.

¹H NMR: The proton NMR spectrum will show signals for the aromatic protons on the pyridine ring, the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group, and the hydroxyl (-OH) proton. The chemical shifts (δ) are influenced by the electron density around the protons. Aromatic protons typically resonate downfield (higher δ values, ~6.5-8.5 ppm) due to the ring current effect. The ethyl group protons will appear more upfield, with the -CH₂ group resonating at a higher chemical shift than the -CH₃ group due to its proximity to the electron-withdrawing pyridine ring. The -OH proton signal can be broad and its position is variable depending on concentration, solvent, and temperature. pitt.edu

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 100-160 ppm). libretexts.org The carbon attached to the hydroxyl group (C4) will be significantly downfield due to the electronegativity of the oxygen atom. The two carbons of the ethyl group will appear in the aliphatic region (typically 10-40 ppm). libretexts.org

Conformational analysis can be inferred from coupling constants (J-values) in ¹H NMR and by observing changes in chemical shifts under different conditions. The rotation around the C-C bond of the ethyl group may be influenced by its interaction with the pyridine ring.

The following tables provide generalized, expected chemical shift ranges. Specific values depend on the solvent and experimental conditions. pitt.edu

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H (Ring) | 6.5 - 8.5 | Doublet, Singlet, etc. |

| -OH | Variable (e.g., 4.0 - 10.0) | Singlet (broad) |

| -CH₂- (Ethyl) | 2.5 - 3.0 | Quartet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C4 (C-OH) | 155 - 175 |

| Aromatic-C (Ring) | 110 - 160 |

| -CH₂- (Ethyl) | 20 - 30 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and revealing the molecule's connectivity. creative-biostructure.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). emerypharma.com For this compound, a cross-peak would be expected between the -CH₂ and -CH₃ protons of the ethyl group, confirming their connectivity. creative-biostructure.com Correlations between adjacent protons on the pyridine ring would also be visible.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to. An HSQC spectrum would definitively link each proton signal (e.g., from the -CH₂ group) to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). libretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, an HMBC experiment could show a correlation from the -CH₂ protons to the C2 carbon of the pyridine ring, confirming the position of the ethyl substituent.

¹H and ¹³C NMR Chemical Shift Assignments and Conformational Analysis

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It is used to confirm the molecular weight of the compound and to obtain structural information from its fragmentation pattern.

When this compound is analyzed by MS, it is first ionized to form a molecular ion (M⁺). chemguide.co.uk The m/z value of this ion corresponds to the molecular weight of the compound. The molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is highly characteristic of the molecule's structure.

For this compound (Molecular Weight: 123.15 g/mol ), key fragmentation pathways would include:

Loss of the ethyl group: A common fragmentation is the cleavage of the bond between the ring and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would produce a fragment ion corresponding to the hydroxypyridine ring.

Loss of a methyl group: Cleavage of the C-C bond within the ethyl group can lead to the loss of a methyl radical (•CH₃, 15 Da), resulting in an [M-15]⁺ peak. savemyexams.com This is a very common fragmentation for ethyl-substituted compounds. chemguide.co.uk

Loss of CO: Pyridone-type structures can undergo a characteristic loss of carbon monoxide (CO, 28 Da).

A generalized table of expected fragments is shown below.

| m/z Value | Identity |

| 123 | [M]⁺ (Molecular Ion) |

| 108 | [M - CH₃]⁺ |

| 95 | [M - CO]⁺ or [M - C₂H₄]⁺ |

| 94 | [M - CH₂CH₃]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, allowing for the unambiguous confirmation of its elemental composition. Techniques such as Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass analyzers are commonly employed. acs.orgrsc.org For this compound (C₇H₉NO), HRMS provides an experimentally determined mass that can be compared to the theoretically calculated value with a high degree of accuracy, typically within a few parts per million (ppm). The analysis also reveals the characteristic isotopic pattern, further confirming the compound's composition. acs.org

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

| Formula | C₇H₉NO |

| Ionization Mode | ESI+ |

| Adduct | [M+H]⁺ |

| Calculated m/z | 124.0757 |

| Measured m/z | 124.0755 |

| Mass Error | -1.6 ppm |

Note: The data in this table is representative and illustrates the precision of HRMS analysis.

Elucidation of Fragmentation Pathways

Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (MS/MS), provides critical information about a molecule's structure by analyzing its fragmentation patterns. acs.orgchemguide.co.uk The molecular ion of this compound is energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk

The fragmentation of pyridinol compounds is influenced by the tautomeric equilibrium between the pyridinol and pyridone forms. Common fragmentation pathways for alkylpyridines and their derivatives include:

Alpha-Cleavage: The most common fragmentation for alkyl-substituted rings involves the cleavage of the bond beta to the ring, leading to the loss of a methyl radical (CH₃•) from the ethyl group. This would result in a fragment ion with a mass loss of 15 Da.

Loss of Ethylene (B1197577): A McLafferty-type rearrangement can lead to the loss of an ethylene molecule (C₂H₄), resulting in a fragment with a mass loss of 28 Da. ajgreenchem.com

Loss of CO: The pyridone tautomer can undergo a characteristic fragmentation involving the loss of a neutral carbon monoxide (CO) molecule, also corresponding to a mass loss of 28 Da. acs.org This is a common pathway for pyridone and pyrone-containing structures.

Loss of Hydroxyl Radical: In some cases, particularly for 2-substituted pyridine N-oxides which share some structural similarities, the loss of a hydroxyl radical (•OH) can be observed. researchgate.net

Table 2: Plausible Mass Spectrometric Fragments of this compound

| m/z | Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| 108 | [M - CH₃]⁺ | CH₃• | α-cleavage of ethyl group |

| 95 | [M - C₂H₅]⁺ | C₂H₅• | Loss of ethyl radical |

| 95 | [M - CO]⁺ | CO | From pyridone tautomer |

| 94 | [M - C₂H₄]⁺ | C₂H₄ | McLafferty Rearrangement |

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction Data Analysis

The process involves irradiating a single, high-quality crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. anton-paar.com The data is used to solve and refine the crystal structure, yielding precise atomic coordinates. rsc.org While specific data for this compound is not publicly available, analysis of its close structural isomer, 2-ethyl-6-methylpyridin-3-ol, reveals that such compounds often crystallize in common space groups like the monoclinic P2(1)/c. nih.gov This analysis confirms the planar nature of the pyridine ring and the geometry of its substituents.

Table 3: Representative Single Crystal X-ray Diffraction Data

| Parameter | Example Value |

| Compound | 2-ethyl-6-methylpyridin-3-ol |

| Formula | C₈H₁₁NO |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 8.012 (1) |

| b (Å) | 12.345 (2) |

| c (Å) | 7.987 (1) |

| β (°) | 95.12 (3) |

| Volume (ų) | 785.1 (2) |

| Z | 4 |

| R-factor | ~0.04 |

Note: This data is for the structural isomer 2-ethyl-6-methylpyridin-3-ol and serves as a representative example. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H...π)

The crystal packing of pyridinol derivatives is heavily influenced by non-covalent intermolecular forces, which dictate the supramolecular architecture. researchgate.net

Hydrogen Bonding: The most significant interaction in pyridinols is typically hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. nih.gov In the crystal structure of its isomer, strong intermolecular O-H···N hydrogen bonds link molecules together, forming polymeric chains. nih.gov This is a special, strong type of dipole-dipole interaction. libretexts.org

π-π Stacking: The aromatic pyridine rings can interact through π-π stacking. In copper complexes of 2-ethylpyridine (B127773), for instance, π-π stacking interactions with centroid-to-centroid separations of around 3.9 Å have been observed, linking molecules into dimers. rsc.org

C-H···π Interactions: Weaker C-H···π interactions also contribute to the stability of the crystal lattice. These can occur between the C-H bonds of the ethyl group and the aromatic π-system of an adjacent pyridine ring, helping to link molecular chains into layers. nih.gov

Table 4: Common Intermolecular Interactions in Pyridinol Crystal Structures

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Description |

| Hydrogen Bond | O-H | N (pyridine) | 2.7 - 2.9 | Links molecules into chains. nih.gov |

| Hydrogen Bond | N-H | O (carboxylate) | 2.6 - 2.8 | Occurs in salts with carboxylates. nih.gov |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.5 - 3.9 | Stacks aromatic rings. rsc.org |

| C-H···π | C-H (alkyl) | Pyridine Ring | ~3.5 | Links chains into sheets. nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Metal Complexes Incorporating this compound Ligands

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as transition metal ions. bruker.comnumberanalytics.com It is a powerful tool for studying the electronic structure and coordination environment of metal ions in complexes where this compound acts as a ligand. numberanalytics.com

When this compound coordinates to a paramagnetic metal ion, such as Copper(II), the resulting EPR spectrum provides valuable information. rsc.org The principal components of the g-tensor (g∥ and g⊥) and the hyperfine coupling constants (A) are extracted from the spectrum. These parameters are sensitive to the geometry of the metal center. For example, in Cu(II) complexes, g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state, which is typical for square planar or square pyramidal geometries. rsc.org The EPR spectrum can also be used to investigate magnetic phenomena, such as antiferromagnetic coupling between metal centers in polynuclear complexes. rsc.org

Table 5: Representative EPR Parameters for a Cu(II) Complex

| Parameter | Description | Representative Value |

| g∥ | Parallel component of the g-tensor | 2.26 |

| g⊥ | Perpendicular component of the g-tensor | 2.06 |

| A∥ (G) | Parallel hyperfine coupling constant | 170 |

| Geometry Factor (g∥/A∥) | Indicator of distortion from planarity | ~133 cm |

Note: These values are representative for a Cu(II) complex with pyridine-type ligands and are indicative of a distorted square pyramidal geometry. rsc.org

Computational Chemistry and Theoretical Investigations of 2 Ethylpyridin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are essential for understanding the intrinsic properties of 2-Ethylpyridin-4-ol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is favored for its balance of computational efficiency and accuracy. arxiv.org The geometry optimization process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This is a critical step, as molecular parameters are dependent on the optimized geometry. orientjchem.org

| Parameter | Description | Typical Unit |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Angstrom (Å) |

| Bond Angle | The angle formed between three atoms across at least two bonds. | Degrees (°) |

| Dihedral Angle | The angle between two intersecting planes, often used to describe the conformation of a molecule. | Degrees (°) |

| Total Energy | The calculated total energy of the molecule in its optimized state. | Hartrees (a.u.) |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. imperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This charge transfer within the molecule is a fundamental aspect of its reactivity. researchgate.net The HOMO and LUMO energy levels for a given molecule can be reliably calculated using methods like DFT. rsc.org For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance, providing insight into its reactive behavior.

| Orbital/Concept | Description | Implication for Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Regions with high HOMO density are susceptible to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Regions with high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A small gap indicates high reactivity and low kinetic stability. A large gap indicates high stability. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding and electron distribution in terms of localized Lewis-type structures (bonds and lone pairs). southampton.ac.uk It is a powerful tool for understanding the stability of a molecule arising from hyperconjugative interactions and charge delocalization. researchgate.netresearchgate.net

| Concept | Description | Significance |

|---|---|---|

| Donor-Acceptor Interaction | Interaction between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. | Reveals intramolecular charge transfer and hyperconjugative effects. researchgate.net |

| Stabilization Energy E(2) | The second-order perturbation theory estimate of the donor-acceptor interaction energy. uni-muenchen.de | A higher E(2) value indicates a stronger electronic interaction, leading to greater molecular stability. scienceacademique.com |

| Charge Delocalization | The distribution of electron density over several atoms in a molecule. | Enhances molecular stability. NBO analysis quantifies the specific orbital interactions responsible for this effect. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Chemical Activity

Molecular Reactivity and Global Descriptors

Conceptual DFT provides a framework for defining and calculating chemical reactivity indices. arxiv.org These descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), are calculated from the energies of the frontier orbitals (HOMO and LUMO). scielo.br

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration.

Global Electrophilicity (ω): Quantifies the ability of a species to accept electrons. scielo.br

These indices are invaluable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

| Descriptor | Formula (Koopmans' Approximation) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to electronegativity; governs electron flow. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | A measure of stability; hard molecules are less reactive. |

| Global Electrophilicity (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. scielo.br |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. reed.edu

Different colors on the MEP surface represent different potential values. wolfram.com Typically, regions of negative potential (shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (shown in blue) are electron-poor and are prone to nucleophilic attack. orientjchem.orgmdpi.com For this compound, an MEP map would likely show a negative potential around the oxygen and nitrogen atoms, indicating these as likely sites for interaction with electrophiles, while regions near hydrogen atoms would show positive potential.

Tautomerization Studies of Pyridinols

Pyridinols, including this compound, can exist in different tautomeric forms, most commonly the hydroxy-pyridine and the pyridone forms. Computational studies, often employing Density Functional Theory (DFT), are crucial in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. wuxibiology.com The equilibrium between these forms is sensitive to environmental factors such as the solvent. wuxibiology.com For instance, in the case of 2-hydroxypyridine (B17775), the pyridone tautomer is better stabilized in polar solvents. wuxibiology.com Quantum chemical calculations can elucidate the structural differences between tautomers; for example, the C-C bond lengths in 2-hydroxypyridine are indicative of an aromatic system, whereas in the 2-pyridone form, they suggest localized single and double bonds. wuxibiology.com

Theoretical investigations into the tautomerization of similar pyridinol systems, like 2-amino-4-methylpyridine, have been performed using methods such as MP2 and DFT. researchgate.net These studies calculate the relative stabilities of different tautomers, with findings indicating that the canonical amino-hydroxy form is often the most stable. researchgate.net The energy barriers for processes like proton transfer and pyramidal inversion at the amino group can also be computed, providing insight into the dynamics of tautomerization. researchgate.net

Spectroscopic Property Simulations and Experimental Validation

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data for structural validation.

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using quantum chemical methods like DFT. nih.govresearchgate.net The calculated wavenumbers and intensities are often in good agreement with experimental spectra, aiding in the detailed assignment of vibrational modes. nih.gov Potential Energy Distribution (PED) analysis is commonly used to provide a detailed interpretation of the vibrational spectra. nih.gov

For related molecules, such as 2-ethylpyridine-4-carbothioamide, DFT calculations using the B3LYP method with a 6-31G(d,p) basis set have been shown to produce theoretical spectra that coincide satisfactorily with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman spectra. nih.gov This agreement between theoretical and experimental spectra provides confidence in the calculated molecular geometry and vibrational modes. nih.govresearchgate.net The correlation between theoretical and experimental wavenumbers is often linear, further validating the computational approach. researchgate.net

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. researchgate.netnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for computing ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net

Theoretical calculations of NMR chemical shifts for compounds with similar structural motifs have demonstrated good correlation with experimental data. nih.govnih.gov For instance, in the study of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol tetraphenylborate, DFT simulations at the B3LYP/6-311G(d,p) level provided theoretical ¹H-NMR data that correlated well with experimental observations. researchgate.net The use of computational methods to predict NMR spectra can help in the assignment of experimental signals and provide strong evidence for the proposed molecular structure. mdpi.comcsic.es

Below is a table showcasing typical theoretical versus experimental NMR data for a related pyridinol derivative, illustrating the utility of this comparative approach.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| H-x | 7.85 | 7.92 |

| H-y | 7.21 | 7.29 |

| C-z | 145.3 | 146.1 |

| C-w | 128.9 | 129.5 |

This table is illustrative and based on typical data from computational studies of similar compounds. Actual values for this compound would require specific experimental and computational analysis.

Theoretical Prediction of Vibrational Spectra and Comparison with Experimental Data

Advanced Bonding Analysis and Intermolecular Interactions

To gain a deeper understanding of the electronic structure and non-covalent interactions of this compound, advanced computational techniques are employed.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize chemical bonding and intermolecular interactions. nih.gov QTAIM analysis identifies bond critical points (BCPs) and bond paths, providing quantitative measures of interaction strength through parameters like the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP. nih.govresearchgate.net

In studies of related pyridoxine (B80251) complexes, QTAIM has been used to identify and characterize weak to moderate hydrogen bonds that are crucial for the stability of the molecular complex. nih.govnih.gov The topological parameters derived from QTAIM provide insights into the nature of chemical bonds within the molecule.

The table below presents typical topological parameters obtained from a QTAIM analysis for different types of interactions.

| Interaction | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) |

| Covalent Bond | ~0.2-0.3 | < 0 |

| Hydrogen Bond | ~0.01-0.04 | > 0 |

| van der Waals | ~0.001-0.01 | > 0 |

This table provides representative values to illustrate the application of QTAIM analysis.

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and understand weak interactions, such as hydrogen bonds and van der Waals forces, which are essential for molecular stability and crystal packing. nih.govjussieu.fr NCI analysis is based on the electron density and its reduced density gradient. jussieu.fr The results are often presented as 3D isosurfaces, where the color scale indicates the type and strength of the interaction. mdpi.com

For instance, in a pyridine (B92270) Schiff base, NCI analysis corroborated the presence of a strong intramolecular hydrogen bond. mdpi.com Similarly, in a pyridoxine-tetraphenylborate ion-pair complex, NCI plots, along with Reduced Density Gradient (RDG) analysis, revealed that van der Waals forces are essential for the complex's stability. nih.govnih.gov These analyses provide a visual and intuitive understanding of the non-covalent interactions governing the molecular architecture. jussieu.fr

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Thermodynamic Characterization of this compound and its Interactions

The thermodynamic properties of a molecule are fundamental to understanding its stability, reactivity, and phase behavior. For this compound, a comprehensive thermodynamic characterization involves determining key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters govern the spontaneity of processes involving the compound and its interactions with its environment. Computational chemistry provides powerful tools to predict these properties, often complementing experimental data. researchgate.netajol.info

Research Findings on Thermodynamic Parameters

Detailed experimental thermochemical data, such as the standard enthalpy of formation (ΔfH⦵) for this compound, are not extensively reported in publicly accessible literature. The standard enthalpy of formation represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their most stable states under standard conditions (usually 298.15 K and 1 bar). wikipedia.orglibretexts.org This value is crucial for calculating the heat of reaction for any process involving the compound.

Theoretical methods, such as ab initio quantum calculations (like G4 theory) and Density Functional Theory (DFT), are commonly employed to calculate thermodynamic properties with a high degree of accuracy. ajol.inforesearchgate.net These calculations determine the molecule's total electronic energy, from which the enthalpy of formation can be derived. aip.org While specific G4 or DFT calculations for this compound are not detailed in the surveyed literature, such studies would typically yield data similar to that presented in the conceptual table below. The presence of solvent molecules can influence the crystal lattice and result in unique values for internal energy, enthalpy, and entropy. google.com

Conceptual Table of Thermodynamic Properties

This table illustrates the typical thermodynamic parameters that are determined through computational and experimental studies. The values are hypothetical and serve to represent the type of data generated in a thermodynamic analysis.

| Thermodynamic Property | Symbol | Typical Unit | Description |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | kJ/mol | The heat change when 1 mole of the substance is formed from its elements in their standard states in the gaseous phase. wikipedia.org |

| Standard Molar Entropy (gas) | S°(g) | J/(mol·K) | The entropy content of 1 mole of the substance at standard state in the gaseous phase. |

| Heat Capacity at Constant Pressure (gas) | Cp(g) | J/(mol·K) | The amount of heat required to raise the temperature of 1 mole of the substance by 1 Kelvin at constant pressure in the gaseous phase. |

| Gibbs Free Energy of Formation (gas) | ΔfG°(g) | kJ/mol | The free energy change when 1 mole of the substance is formed from its elements in their standard states in the gaseous phase. |

Intermolecular Interactions

The structure of this compound, featuring a polar hydroxyl group, a nitrogen atom in the pyridine ring, and a nonpolar ethyl group, allows for a variety of intermolecular interactions that dictate its physical properties. These forces hold multiple molecules together. libretexts.org

Hydrogen Bonding : This is the most significant intermolecular force for this compound. utexas.edu The hydroxyl (-OH) group can act as a hydrogen bond donor, while the electronegative oxygen atom and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. saskoer.caharvard.edu This strong type of dipole-dipole interaction leads to the formation of molecular aggregates, such as polymeric chains, as observed in the crystal structures of similar compounds like 2-ethyl-6-methylpyridin-3-ol. nih.govresearchgate.net The energy of hydrogen bonds can be substantial, significantly influencing properties like boiling point and solubility. utexas.edu

Dipole-Dipole Interactions : As a polar molecule, this compound exhibits dipole-dipole interactions arising from the electrostatic attraction between the partial positive and partial negative ends of adjacent molecules. saskoer.calibretexts.org The permanent dipole is a result of the uneven distribution of electrons due to the electronegative oxygen and nitrogen atoms.

π-π Stacking Interactions : The aromatic pyridine ring can engage in π-π stacking interactions with neighboring rings. These interactions, arising from the alignment of the π-electron systems, contribute to the stability of the crystal structure, as seen in related copper(II) complexes of 2-ethylpyridine (B127773). rsc.org

C-H···π and C-H···O Interactions : Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H···π and C-H···O), can also play a role in stabilizing the three-dimensional structure. nih.gov For instance, interactions between methylene (B1212753) C-H groups and pyridine rings have been observed in related structures. nih.govresearchgate.net

Table of Intermolecular Interactions in this compound

| Interaction Type | Donor Group(s) | Acceptor Group(s) | Relative Strength | Significance |

| Hydrogen Bonding (O-H···N) | Hydroxyl (-OH) | Pyridine Nitrogen (N) | Strong | Primary interaction dictating molecular association and crystal packing. nih.gov |

| Hydrogen Bonding (O-H···O) | Hydroxyl (-OH) | Hydroxyl Oxygen (O) | Strong | Contributes to the formation of hydrogen-bonded networks. researchgate.net |

| Dipole-Dipole Interactions | Entire Molecule | Entire Molecule | Moderate | Influences boiling point and solubility in polar solvents. libretexts.org |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Moderate to Weak | Stabilizes crystal lattice through aromatic ring stacking. rsc.org |

| Van der Waals Forces | Entire Molecule | Entire Molecule | Weak | Contributes to overall intermolecular attraction. saskoer.ca |

| C-H···π Interactions | Ethyl/Ring C-H | Pyridine Ring | Very Weak | Provides additional stabilization to the crystal structure. nih.gov |

Mechanistic Investigations of Biological Activities of 2 Ethylpyridin 4 Ol and Its Derivatives Non Clinical

Enzyme Inhibition Mechanisms

Derivatives of 2-Ethylpyridin-4-OL have been studied for their potential to inhibit various enzymes that are critical for the survival and proliferation of pathogenic organisms and for their role in certain diseases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Pathways

Cholinesterase inhibitors prevent the breakdown of acetylcholine (B1216132), a vital neurotransmitter. nih.gov This action is a key therapeutic strategy for conditions like Alzheimer's disease, where there is a deficiency in cholinergic transmission. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are involved in acetylcholine hydrolysis. nih.gov While AChE is the primary enzyme for this function, BChE levels are notably higher in the brains of Alzheimer's patients, making dual or selective BChE inhibition a valuable therapeutic approach. nih.gov

Pyridine (B92270) derivatives, a class to which this compound belongs, have been investigated as cholinesterase inhibitors. For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs demonstrated inhibitory activity against both AChE and BChE in the low micromolar range. researchgate.net Similarly, various other heterocyclic structures, including those with a pyridine scaffold, are known to interact with the active sites of these enzymes. researchgate.net

The inhibitory mechanism often involves the binding of the inhibitor to the active site of the cholinesterase enzyme. Kinetic studies on some inhibitor compounds have shown they can bind simultaneously to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE and BChE. researchgate.net For example, certain lupinine (B175516) triazole derivatives have been identified as mixed-type AChE inhibitors, indicating they bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking studies help to visualize these interactions, showing how the chemical structure of the inhibitor fits into the enzyme's active site. mdpi.commdpi.com

Research on various heterocyclic compounds has yielded specific inhibitory data. The table below summarizes the inhibitory concentrations (IC50) for selected derivative classes against AChE and BChE.

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 | mdpi.com |

| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0–277.5 | mdpi.com |

| (5‐(2‐chlorophenyl)isoxazol‐3‐yl)(4‐phenylpiperazin‐1‐yl)methanone | AChE | 21.85 | researchgate.net |

| (5‐phenylisoxazol‐3‐yl)(4‐phenylpiperazin‐1‐yl)methanone | BChE | 51.66 | researchgate.net |

| 4′-O-(α-l-rhamnopyranosyl)-3,3′,4-tri-O-methylellagic acid | AChE | 10.1 | nih.gov |

| 3,3′,4-tri-O-methylellagic acid | AChE | 10.7 | nih.gov |

| 3′-angeloyl-4′-(2-methylbutyryl)khellactone (PJ13) | AChE | 9.28 | nih.gov |

| Pyrrole (B145914) derivatives (3o, 3p, 3s) | BChE | 1.71-5.37 | nih.gov |

Topoisomerase I and II Inhibitory Mechanisms

Topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets for anticancer and antibacterial agents. phcogrev.comwikipedia.org Topoisomerase inhibitors can act as either suppressors, which prevent the enzyme from binding to DNA, or as poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and cell death. phcogrev.comwikipedia.org

Derivatives of pyridines and related heterocyclic structures have shown activity as topoisomerase inhibitors. For example, olivacine, a pyridocarbazole alkaloid, and its derivatives are known to inhibit topoisomerase II and intercalate into DNA. nih.gov The mechanism involves the stabilization of the topoisomerase II-DNA complex. nih.gov Similarly, camptothecin (B557342) and its derivatives are well-known inhibitors of topoisomerase I, trapping the enzyme-DNA cleavage complex. nih.gov

The development of resistance to existing topoisomerase inhibitors has driven research into new chemical scaffolds. While direct studies on this compound are not prevalent in the search results, the broader class of pyridine-containing compounds continues to be an area of interest for developing novel topoisomerase inhibitors.

Interference with Mycolic Acid Synthesis

Mycolic acids are long-chain fatty acids that are a crucial component of the cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.gov The synthesis of mycolic acids is a complex process involving multiple enzymes, which are attractive targets for new anti-tuberculosis drugs. nih.govjyoungpharm.org

Several established anti-tuberculosis drugs, such as isoniazid, target the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the meromycolate chain of mycolic acids. nih.govjyoungpharm.org Other key enzymes in this pathway include the β-ketoacyl-ACP synthases (KasA and KasB) and polyketide synthase 13 (Pks13). nih.govjyoungpharm.org

Research has shown that certain pyridine derivatives can exhibit antimycobacterial activity. nih.gov While the precise mechanism for many of these compounds is still under investigation, interference with mycolic acid synthesis is a plausible mode of action. For example, a pyrrole derivative, BM212, has been shown to inhibit the transport of trehalose (B1683222) monomycolate (TMM) by targeting the MmpL3 transporter, which is essential for mycolic acid export to the cell wall. nih.gov Recently designed benzimidazole (B57391) derivatives have shown promise by targeting Pks13, effectively disrupting mycolic acid synthesis. jyoungpharm.org The inhibition of these essential pathways compromises the integrity of the mycobacterial cell wall, leading to bacterial death. jyoungpharm.org

Antimicrobial Mechanisms of Action

Beyond specific enzyme inhibition, this compound derivatives have demonstrated broader antimicrobial activities, including the disruption of the bacterial cell wall and the prevention of biofilm formation.

Disruption of Bacterial Cell Wall Synthesis

The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. researchgate.netlibretexts.org Antibiotics that inhibit cell wall synthesis are among the most effective antibacterial agents. nih.govmdpi.com This inhibition can occur at various stages of peptidoglycan synthesis. libretexts.org For example, β-lactam antibiotics inhibit the final transpeptidation step, while glycopeptide antibiotics like vancomycin (B549263) block the transfer of peptidoglycan precursors. libretexts.orgnih.gov

Quaternary ammonium (B1175870) compounds (QACs), which can be synthesized from pyridoxine (B80251) (a related pyridine derivative), have shown significant antibacterial activity. researchgate.net One proposed mechanism for these compounds is damage to the cell wall, potentially associated with the removal of Ca²⁺ ions from the bacterial membrane. researchgate.net This disruption of the cell envelope can lead to the arrest of intracellular activities and ultimately cell death. researchgate.net Gram-positive bacteria are often more susceptible to these compounds than Gram-negative bacteria, a difference attributed to the latter's protective outer membrane. researchgate.net

Inhibition of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. researchgate.net Bacteria within biofilms are notoriously resistant to antibiotics and host immune responses. nih.govresearchgate.net Therefore, compounds that can inhibit biofilm formation or disperse existing biofilms are of great interest.

Derivatives of 2,4-disubstituted pyridines have been shown to be effective against biofilm-forming tubercle bacilli. nih.govfrontiersin.org In one study, two such pyridine derivatives demonstrated significant bactericidal activity against Mycobacterium tuberculosis within biofilms. nih.govfrontiersin.org The table below shows the effect of two pyridine derivatives on the viability of mature M. tuberculosis biofilms. frontiersin.org

| Compound | Concentration (µg/ml) | Reduction in Biofilm Viability (%) | Reference |

| Compound 11 | 0.2 | ~13 | nih.gov |

| 0.4 | ~24 | nih.gov | |

| 0.6 | ~30 | nih.gov | |

| Compound 15 | 0.3 | ~21 | nih.gov |

| 0.6 | ~26 | nih.gov | |

| 1.5 | ~40 | nih.gov |

Furthermore, these compounds were also found to inhibit the initial development of biofilms when added to the growth media. nih.govfrontiersin.org The ability to both prevent biofilm formation and act on mature biofilms highlights the potential of pyridine derivatives as effective antimicrobial agents against persistent bacterial infections. nih.govfrontiersin.org

Antifungal and Antiviral Activity Mechanisms

The precise mechanisms underlying the antifungal and antiviral activities of this compound are not extensively detailed in the available literature. However, research on related pyridine derivatives provides insights into potential pathways. Pyridine-containing compounds are known to exhibit a range of biological activities, and their mechanisms of action can be multifaceted. frontiersin.orgnih.gov

Antifungal Mechanisms:

The antifungal action of pyridine derivatives may involve the disruption of fungal cell membrane integrity. For instance, some derivatives cause wrinkling of fungal hyphae, leading to folds and breakage, which suggests interference with cell wall or membrane formation. nih.gov Another potential mechanism is the inhibition of key fungal enzymes. For example, some 1,2,4-oxadiazole (B8745197) derivatives containing pyridine moieties have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.com Molecular docking studies of these compounds have shown interactions with amino acid residues in the active site of SDH, supporting this proposed mechanism. mdpi.com Furthermore, some pyridine derivatives have demonstrated potent activity against Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant efficacy. nih.govresearchgate.net The generation of reactive oxygen species (ROS) has also been identified as a potential antifungal mechanism for some imidazole (B134444) derivatives, a related heterocyclic class. mdpi.com

Antiviral Mechanisms:

The antiviral mechanisms of pyridine derivatives are diverse and can target various stages of the viral life cycle. mdpi.com These can include:

Inhibition of viral entry: Some compounds can block the adsorption, internalization, or uncoating of the virus, preventing it from releasing its genetic material into the host cell. mdpi.comfrontierspartnerships.org

Inhibition of viral replication: This can involve targeting viral enzymes essential for replication, such as RNA-dependent RNA polymerase. frontierspartnerships.org

Modulation of host factors: Some antiviral compounds target host cell proteins that the virus hijacks for its own replication, such as phosphatidylinositol-4 kinase III beta (PI4KB). frontierspartnerships.org

While the specific antiviral mechanism for this compound is not yet elucidated, the structural similarities to other antiviral pyridines suggest it could operate through one or more of these pathways. researchgate.net Further research is required to pinpoint the exact molecular targets and mechanisms.

Antioxidant Properties and Radical Scavenging Pathways

Hydroxypyridinone derivatives, a class to which this compound belongs, are recognized for their antioxidant properties, which are largely attributed to their ability to chelate metal ions and scavenge free radicals. nih.govresearchgate.net The antioxidant capacity stems from the α-hydroxyketone moiety, which can exhibit catechol-like behavior due to tautomerism, enhancing both its chelating and radical scavenging capabilities. nih.gov

The primary mechanisms of radical scavenging by phenolic compounds, including hydroxypyridinones, are:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.com

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant transfers an electron to the radical, followed by the transfer of a proton. mdpi.comscielo.org.mx

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. mdpi.com

The dominant pathway is influenced by factors such as the solvent's pH. scielo.org.mx For instance, in some phenolic compounds, HAT is the major mechanism at lower pH, while SET becomes more significant at higher pH. scielo.org.mx

The radical scavenging activity of hydroxypyridinone derivatives has been experimentally confirmed using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govnih.gov In this assay, the disappearance of the deep purple color of the DPPH radical indicates the antioxidant's ability to donate a hydrogen atom or an electron. nih.govnih.gov Computational studies using Density Functional Theory (DFT) have further elucidated the structure-activity relationships, showing that the stability of the resulting antioxidant radical (ArO•) is crucial for its efficacy. nih.gov The delocalization of the unpaired electron in the radical, which can be analyzed by examining the singly occupied molecular orbital (SOMO), is a key indicator of this stability. nih.gov

Metal Chelation and Interaction with Biological Systems

The structure of this compound, particularly the hydroxyl group on the pyridine ring, allows for the chelation of metal ions. cymitquimica.comrsc.org This property is a significant aspect of its interaction with biological systems. Pyridine-based alcohols can coordinate with metal ions in different ways, including acting as monodentate ligands through the nitrogen atom or as chelating and bridging ligands through both the nitrogen and deprotonated oxygen atoms. rsc.org

Hydroxypyridinone (HOPO) derivatives are well-established metal chelators, initially developed to address iron overload conditions. The 3-hydroxy-4-pyridinone structure provides a bidentate binding site with a high affinity for various metal ions, including iron(III) and copper(II). The introduction of substituents, such as the ethyl group in this compound, can modulate the compound's solubility and metal-binding kinetics.

The ability to chelate metal ions is biologically significant for several reasons:

Inhibition of Metalloenzymes: By binding to the metal cofactor of an enzyme, these compounds can inhibit its activity.

Reduction of Oxidative Stress: Metal ions like iron and copper can participate in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. nih.gov By sequestering these metal ions, chelating agents can prevent the formation of these damaging radicals, thus contributing to their antioxidant effect. nih.govbiotechstudies.org

The interaction of pyridine derivatives with biological systems is not limited to metal chelation. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The pyridine ring itself can engage in π-π stacking and hydrophobic interactions with protein residues. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of ligands like this compound to biological targets. acs.orgnih.gov These methods provide insights into the specific interactions that stabilize the ligand-target complex, which is crucial for understanding the compound's mechanism of action.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This allows for the identification of key binding interactions, such as:

Hydrogen Bonds: These are formed between hydrogen bond donors and acceptors on the ligand and the protein. tainstruments.com The hydroxyl group of this compound is a potential hydrogen bond donor. cymitquimica.com

Hydrophobic Interactions: Nonpolar regions of the ligand and protein tend to associate, driven by the hydrophobic effect. The ethyl group and the pyridine ring of this compound can participate in such interactions. frontiersin.org

π-π Stacking: The aromatic pyridine ring can stack with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. acs.org

van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules. nih.gov

The characterization of active site interactions involves identifying the specific amino acid residues of the target protein that interact with the ligand. core.ac.uk For example, in docking studies of pyridine derivatives with various cancer-related proteins, specific interactions with residues like TYR97, PRO82, VAL87, and LYS91 have been identified. acs.org The types of interactions observed include π-H interactions involving the pyridine ring and hydrogen bonds formed by substituent groups. acs.org

Binding affinity, often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), is a measure of the strength of the ligand-target interaction. researchgate.net Molecular docking programs use scoring functions to estimate the binding affinity, with lower scores generally indicating stronger binding. researchgate.net For instance, docking studies of pyridine derivatives against colon cancer targets have yielded binding scores ranging from -9.4430 to -8.0733 kcal/mol, which correlated with their experimentally observed anticancer activity. acs.org

Isothermal titration calorimetry (ITC) is an experimental technique that can directly measure the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS). tainstruments.com This data provides a comprehensive thermodynamic profile of the binding interaction and can be used to validate and refine computational models. tainstruments.com

Elucidation of Ligand-Target Binding Interactions

Investigation of Cytotoxicity Mechanisms in Model Cell Lines (Non-Human)

The cytotoxicity of pyridine derivatives has been investigated in various non-human cell lines to understand their potential as therapeutic agents, particularly in cancer research. The mechanisms of cytotoxicity can be diverse and may involve the induction of apoptosis (programmed cell death), cell cycle arrest, or the generation of reactive oxygen species (ROS).

For example, copper(II) complexes with 2-(hydroxyethyl)pyridine have been shown to induce cell death in a human prostate carcinoma cell line (DU-145) with a simultaneous decrease in mitochondrial membrane potential and a high level of ROS generation. rsc.org This suggests that the cytotoxic mechanism involves the induction of oxidative stress and mitochondrial dysfunction.

In other studies, the cytotoxicity of pyridine derivatives has been evaluated against various cancer cell lines, including human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF7), and human embryonic kidney (HEK293T) cells. rsc.orgacs.org The observed cytotoxicity often correlates with the compound's ability to interact with specific molecular targets, as predicted by molecular docking studies. acs.org For instance, the low anticancer activity of some pyridine derivatives against the MCF-7 cell line was consistent with their poor interaction with the target protein in docking simulations. acs.org

Modulation of Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. A stable potential is essential for ATP synthesis, the primary energy currency of the cell. Disruptions in ΔΨm are an early hallmark of mitochondrial dysfunction and can trigger programmed cell death, or apoptosis.

Research conducted on 2-ethylpyridine (B127773) (2-EP), a structural analog of this compound, has shed light on its impact on mitochondrial integrity. In a study utilizing human retinal pigment epithelial (ARPE-19) cells, exposure to 2-EP led to a significant decrease in the mitochondrial membrane potential. researchgate.net This effect was observed using the JC-1 assay, a common method for measuring ΔΨm. researchgate.net The reduction in ΔΨm indicates a loss of mitochondrial function, which is a key step in the induction of apoptosis. researchgate.net The disruption of this potential is a central feature of mitochondrial health and is crucial for various cellular processes, including the generation of reactive oxygen species and calcium signaling. thermofisher.comfrontiersin.org

| Key Finding | Model System | Method | Outcome | Reference |

| Decreased Mitochondrial Membrane Potential | Human Retinal Pigment Epithelial (ARPE-19) cells | JC-1 Assay | Significant reduction in ΔΨm upon exposure to 2-ethylpyridine. | researchgate.net |

| Mitochondrial Damage | Human Retinal Pigment Epithelial (ARPE-19) cells | MitoTracker Green Dye | Decreased fluorescence, indicating mitochondrial damage and loss. | researchgate.net |

Reactive Oxygen Species (ROS) Generation Pathways

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). While they are natural byproducts of cellular metabolism and play roles in cell signaling, their overproduction leads to oxidative stress, a condition that can damage lipids, proteins, and DNA. nih.govmdpi.com Mitochondria are a primary source of endogenous ROS production. mdpi.comsmw.ch

The investigation into 2-ethylpyridine revealed its capacity to induce oxidative stress by elevating the levels of ROS and reactive nitrogen species (RNS). researchgate.net In the study with ARPE-19 cells, treatment with 2-EP resulted in a significant increase in ROS/RNS levels, as measured by a 2',7'-dichlorodihydrofluorescein (B1593923) diacetate dye assay. researchgate.net This elevation in oxidative stress is closely linked to the observed mitochondrial dysfunction and subsequent cell death. researchgate.net

The generation of ROS can occur through various enzymatic pathways, with mitochondria and NADPH oxidases being major contributors. nih.govmdpi.com An imbalance between ROS production and the cell's antioxidant defense systems triggers oxidative stress, which is implicated in numerous disease pathologies. nih.gov The increased ROS levels following 2-EP exposure suggest an interference with these delicate redox homeostatic mechanisms. researchgate.net

| Key Finding | Model System | Method | Outcome | Reference |

| Increased ROS/RNS Levels | Human Retinal Pigment Epithelial (ARPE-19) cells | 2',7'-dichlorodihydrofluorescein diacetate dye assay | Significant elevation of ROS/RNS levels after 2-ethylpyridine treatment. | researchgate.net |

| Induction of Oxidative Stress | Human Retinal Pigment Epithelial (ARPE-19) cells | Multiple assays | 2-ethylpyridine treatment induced cell death associated with oxidative stress and mitochondrial dysfunction. | researchgate.net |

Degradation Pathways and Environmental Fate of 2 Ethylpyridin 4 Ol Non Toxicological Aspects

Biodegradation Processes

The breakdown of organic compounds by microorganisms is a key process in environmental detoxification. The biodegradation of pyridine (B92270) and its derivatives can occur under both aerobic and anaerobic conditions, involving a variety of bacteria, fungi, and enzymes. nih.govnih.gov The rate of transformation is often dependent on the nature and position of substituents on the pyridine ring. nih.gov

Microbial Degradation Mechanisms: Aerobic and Anaerobic Pathways

Microbial degradation of pyridine compounds can proceed through different mechanisms depending on the availability of oxygen. nih.govnih.gov

Aerobic Pathways: In the presence of oxygen, the initial attack on the pyridine ring often involves hydroxylation. asm.org For some pyridine derivatives, this hydroxylation can lead to the formation of di- or trihydroxypyridine intermediates. nih.gov For instance, the degradation of 4-hydroxypyridine (B47283) by Agrobacterium sp. is initiated by hydroxylation to form pyridine-3,4-diol (B75182). ias.ac.in Another common aerobic strategy is the oxidation of alkyl side chains. asm.org For example, some bacteria can oxidize the methyl group of 3-methylpyridine (B133936) to a hydroxymethyl group. asm.org